Tubulin Polymerization Inhibition: Head-to-Head Comparison with Combretastatin A-4 (CA-4)
In a direct, within‑study comparison, Tubulin polymerization‑IN‑11 (compound 7i) inhibited tubulin polymerization with an IC₅₀ of 3.4 µM, essentially equivalent to the reference colchicine‑site inhibitor CA‑4 (IC₅₀ = 4.2 µM) measured under identical assay conditions [1]. This establishes Tubulin polymerization‑IN‑11 as a non‑stilbenoid alternative with comparable target‑level potency to the most widely cited colchicine‑site standard.
| Evidence Dimension | Inhibition of tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | 3.4 µM (Tubulin polymerization-IN-11, compound 7i) |
| Comparator Or Baseline | 4.2 µM (Combretastatin A-4, CA-4) |
| Quantified Difference | 1.24‑fold more potent than CA-4 (3.4 vs 4.2 µM); essentially equipotent |
| Conditions | Cell‑free tubulin polymerization assay; pre‑incubation 15 min at 37 °C prior to GTP addition [1][2] |
Why This Matters
Investigators seeking a colchicine‑site tubulin polymerization inhibitor with a triazolopyridine scaffold—rather than a stilbene—can select this compound and achieve target‑level potency comparable to CA‑4, the gold‑standard reference.
- [1] Yang F, Jian XE, Diao PC, Huo XS, You WW, Zhao PL. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. Eur J Med Chem. 2020;204:112625. View Source
- [2] BindingDB Entry BDBM50469830 (CHEMBL346889). Inhibition of tubulin polymerization. IC₅₀: 3.40E+3 nM. Accessed via bdb8.ucsd.edu. View Source
